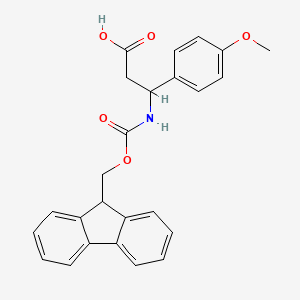

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic Acid

CAS No.: 284492-02-0

Cat. No.: VC5018678

Molecular Formula: C25H23NO5

Molecular Weight: 417.461

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 284492-02-0 |

|---|---|

| Molecular Formula | C25H23NO5 |

| Molecular Weight | 417.461 |

| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)23(14-24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) |

| Standard InChI Key | GXOCWIPOYXOZAF-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid, commonly referred to by its synonyms such as (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, is a complex organic compound. It is often used in peptide synthesis due to the presence of the fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group for amino acids. This compound is crucial in the synthesis of peptides and proteins, where the Fmoc group is used to protect the amino group during the synthesis process, preventing unwanted reactions until it is removed.

Synonyms and Identifiers

This compound is known by several names, including:

-

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

-

Fmoc-(R)-3-Amino-3-(4-methoxy-phenyl)-propionic acid

-

Fmoc-4-Methoxy-D-b-phenylalanine

Applications in Peptide Synthesis

The Fmoc group in this compound is crucial for peptide synthesis. It protects the amino group of amino acids, allowing for controlled coupling reactions. Once the peptide chain is assembled, the Fmoc group can be easily removed under mild conditions, typically using piperidine, to reveal the free amino group for further reactions.

Biological Relevance

While specific biological activities of this compound are not well-documented, its role in peptide synthesis is significant. Peptides synthesized using this compound can have various biological functions, depending on their sequence and structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume